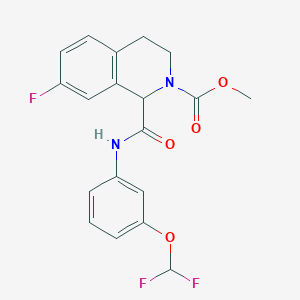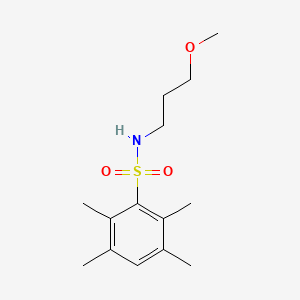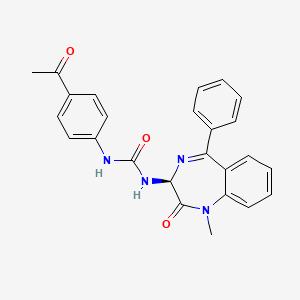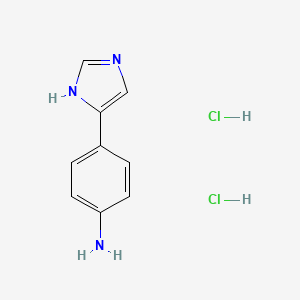
methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications and Synthesis
The Ru-catalyzed C-H functionalization of phenylglycine derivatives has been demonstrated, highlighting a method to synthesize 3,4-disubstituted isoquinoline-1-carboxylates and isoindoline-1-carboxylates. This process showcases the potential of utilizing methyl 1-((3-(difluoromethoxy)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate in catalytic transformations to achieve specific molecular scaffolds, emphasizing its relevance in the development of new synthetic pathways (Ruiz et al., 2017).
Biochemical Evaluation
The compound has shown promise in biochemical studies, particularly in the design of potent and selective inhibitors. Research into the effects of fluorination on the methyl group of tetrahydroisoquinolines, for example, has uncovered a balance between potency and selectivity, demonstrating the compound's potential in medicinal chemistry and drug development processes (Grunewald et al., 2006).
Antibacterial Activities
The novel antibacterial activities of certain quinolones with distorted orientations of the N1-(5-amino-2,4-difluorophenyl) group have been identified, indicating the compound's applicability in creating more potent antibacterial agents. This suggests its utility in addressing the need for new antibiotics to combat resistant bacterial strains (Kuramoto et al., 2003).
Anti-inflammatory and Immunological Activities
Investigations into the derivatives of gatifloxacin for antibacterial, antifungal, and immunological activities have been conducted. This research shows the compound's potential in developing new therapeutic agents with enhanced anti-inflammatory properties, indicating a wider range of pharmacological applications (Sultana et al., 2013).
Photophysical Properties
The study of the photophysical properties of norfloxacin and its derivatives, including the role of excited state intramolecular charge transfer, sheds light on the compound's potential use in the design of fluorescent probes and materials science applications. Such research contributes to our understanding of the electronic properties of fluoroquinolones and their derivatives (Cuquerella et al., 2006).
Properties
IUPAC Name |
methyl 1-[[3-(difluoromethoxy)phenyl]carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-27-19(26)24-8-7-11-5-6-12(20)9-15(11)16(24)17(25)23-13-3-2-4-14(10-13)28-18(21)22/h2-6,9-10,16,18H,7-8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDUSFKWESTUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=CC(=CC=C3)OC(F)F)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2549946.png)
![N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2549948.png)
![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2549953.png)

![3-(3-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549957.png)




![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)
